molecular formula C10H12O3 B6254411 2-ethyl-6-methoxybenzoic acid CAS No. 72216-29-6

2-ethyl-6-methoxybenzoic acid

Cat. No.: B6254411
CAS No.: 72216-29-6
M. Wt: 180.2
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Description

2-Ethyl-6-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, featuring an ethyl group at the 2-position and a methoxy group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-methoxybenzoic acid typically involves the alkylation of 2-methoxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 2-methoxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.

    Biology: The compound and its derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-ethyl-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    6-Methoxybenzoic acid: Lacks the ethyl group at the 2-position, which can affect its chemical properties and applications.

    2-Ethylbenzoic acid: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

2-Ethyl-6-methoxybenzoic acid is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions.

Properties

CAS No.

72216-29-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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